Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 1256628-09-7
VCID: VC16394443
InChI: InChI=1S/C15H26N2O2/c1-4-17(5-2)9-6-10-19-15-11-13(12-16)7-8-14(15)18-3/h7-8,11H,4-6,9-10,12,16H2,1-3H3
SMILES:
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-

CAS No.: 1256628-09-7

Cat. No.: VC16394443

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- - 1256628-09-7

Specification

CAS No. 1256628-09-7
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name 3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylpropan-1-amine
Standard InChI InChI=1S/C15H26N2O2/c1-4-17(5-2)9-6-10-19-15-11-13(12-16)7-8-14(15)18-3/h7-8,11H,4-6,9-10,12,16H2,1-3H3
Standard InChI Key ZUNFEJIJFGNCKP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCOC1=C(C=CC(=C1)CN)OC

Introduction

Chemical Identity and Structural Analysis

The systematic IUPAC name 3-[3-(diethylamino)propoxy]-4-methoxybenzenemethanamine delineates its molecular architecture:

  • A benzene ring substituted with:

    • A methoxy group (-OCH₃) at the 4-position.

    • A 3-(diethylamino)propoxy chain at the 3-position.

    • An aminomethyl group (-CH₂NH₂) at the benzylic position.

Structural Analog Comparision

Parameter3-[3-(Diethylamino)propoxy]-4-methoxy-4-[3-(Dimethylamino)propoxy]benzylamine
Molecular FormulaC15H26N2O2\text{C}_{15}\text{H}_{26}\text{N}_2\text{O}_2C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight (g/mol)278.38208.30
Amino SubstituentDiethylamino (-N(C₂H₅)₂)Dimethylamino (-N(CH₃)₂)

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 3-[3-(diethylamino)propoxy]-4-methoxybenzenemethanamine likely involves multi-step functionalization of a phenolic precursor. Patent EP0494623A1 outlines analogous routes for acridine derivatives, adaptable to this compound:

Step 1: Alkylation of 4-Methoxyphenol

  • Reaction: 4-Methoxyphenol reacts with 3-chloropropyl-diethylamine under basic conditions (e.g., K₂CO₃) to introduce the propoxy-diethylamino side chain .

    4-Methoxyphenol+Cl-(CH₂)₃-N(C₂H₅)₂Base3-[3-(Diethylamino)propoxy]-4-methoxyphenol\text{4-Methoxyphenol} + \text{Cl-(CH₂)₃-N(C₂H₅)₂} \xrightarrow{\text{Base}} \text{3-[3-(Diethylamino)propoxy]-4-methoxyphenol}

Step 2: Aminomethylation

  • Mannich Reaction: Condensation with formaldehyde and ammonium chloride introduces the aminomethyl group :

    3-[3-(Diethylamino)propoxy]-4-methoxyphenol+CH₂O+NH₄ClTarget Compound\text{3-[3-(Diethylamino)propoxy]-4-methoxyphenol} + \text{CH₂O} + \text{NH₄Cl} \rightarrow \text{Target Compound}

Optimization and Catalysis

The InCl₃-catalyzed multicomponent reactions described by Liang et al. for pyrano[2,3-c]pyrazoles suggest that Lewis acids could enhance yields in analogous amine syntheses. Ultrasound irradiation (40°C, 20 min) may reduce reaction times compared to conventional heating.

Physicochemical Properties

Spectral Characterization

While direct data for the title compound is scarce, analogs provide insight:

  • IR Spectroscopy: Expected peaks for -NH₂ (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

  • NMR (Hypothetical):

    • ¹H NMR: δ 1.0 (t, 6H, N-CH₂CH₃), δ 3.4 (m, 4H, N-CH₂), δ 3.8 (s, 3H, OCH₃), δ 4.1 (t, 2H, O-CH₂) .

    • ¹³C NMR: δ 14.1 (N-CH₂CH₃), δ 55.2 (OCH₃), δ 70.8 (O-CH₂) .

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to tertiary amine and ether groups .

  • Stability: Susceptible to oxidation at the benzylic amine; storage under inert atmosphere recommended.

Industrial and Research Applications

Chemical Intermediate

The compound’s reactive amine and ether groups make it a versatile precursor for:

  • Schiff Base Synthesis: For coordination chemistry and catalyst design .

  • Polymer Modification: As a crosslinking agent in epoxy resins.

Agrochemistry

Methoxy and amino functionalities align with bioactive motifs in herbicides and plant growth regulators .

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